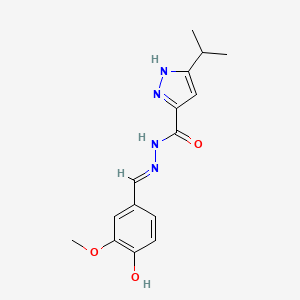
(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and a benzylidene group, which is a benzene ring attached to a carbon-nitrogen double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core, which can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Benzylidene Group: The next step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with the pyrazole derivative. This reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions to form the benzylidene group.
Final Assembly: The final step involves the coupling of the benzylidene derivative with 3-isopropyl-1H-pyrazole-5-carbohydrazide under mild conditions, often using a dehydrating agent like phosphorus oxychloride (POCl3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzylidene ring can be oxidized to form a quinone derivative.
Reduction: The carbon-nitrogen double bond can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicinal chemistry, (E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of (E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The pyrazole core can also interact with various biological pathways, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: Similar structure but lacks the isopropyl group on the pyrazole ring.
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the isopropyl group on the pyrazole
Propriétés
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9(2)11-7-12(18-17-11)15(21)19-16-8-10-4-5-13(20)14(6-10)22-3/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIUMWYKOSBFTL-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

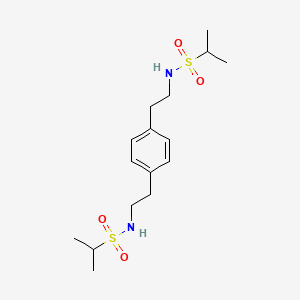

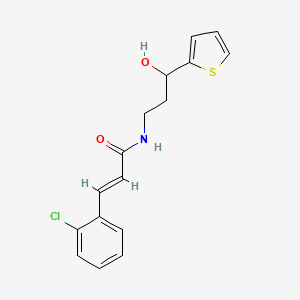
![[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2565234.png)
![2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565237.png)
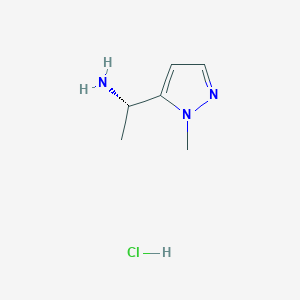


![6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565242.png)
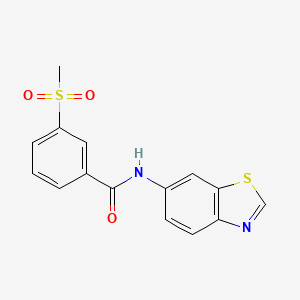
![N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2565246.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2565247.png)

